molecular formula C20H20BrOP B1585902 (Methoxymethyl)triphenylphosphonium bromide CAS No. 33670-32-5

(Methoxymethyl)triphenylphosphonium bromide

Cat. No. B1585902
CAS RN: 33670-32-5
M. Wt: 387.2 g/mol
InChI Key: NOCGROPYCGRERZ-UHFFFAOYSA-M
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Description

“(Methoxymethyl)triphenylphosphonium bromide” is an organophosphorus compound . It is a white solid that is soluble in polar organic solvents . It has a molecular weight of 387.26 and a molecular formula of C20H20BrOP .


Synthesis Analysis

Methyltriphenylphosphonium bromide, a similar compound, is produced by treating triphenylphosphine with methyl bromide . This reaction is represented by the equation: Ph3P + CH3Br → Ph3PCH3Br .


Molecular Structure Analysis

The InChI code for “(Methoxymethyl)triphenylphosphonium bromide” is 1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 . The SMILES string is [Br-].CP+(c2ccccc2)c3ccccc3 .


Chemical Reactions Analysis

Methyltriphenylphosphonium bromide is the principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating methyltriphenylphosphonium bromide with a strong base .


Physical And Chemical Properties Analysis

“(Methoxymethyl)triphenylphosphonium bromide” is a solid at room temperature . It has a melting point of 175-179 °C .

Scientific Research Applications

Antitumor Properties

(Methoxymethyl)triphenylphosphonium bromide and its derivatives have been explored for their antitumor properties. Studies have identified significant activity in compounds related to (Methoxymethyl)triphenylphosphonium bromide in the treatment of lymphocytic leukemia, emphasizing the importance of the triarylphosphonium halide moiety for antileukemic activity (Dubois, Lin, & Beisler, 1978). Another study synthesized and characterized derivatives of vinblastine-type alkaloids, where (Methoxymethyl)triphenylphosphonium bromide was one of the compounds evaluated for its antitumor potential (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).

Synthesis and Biological Characterization for Mitochondrial pH Determination

A study on the synthesis and biological characterization of new aminophosphonates for mitochondrial pH determination included (Methoxymethyl)triphenylphosphonium bromide. This study aimed at developing sensitive molecular tools for real-time monitoring of mitochondrion/cytosol pH gradients, showcasing the compound's potential in bio-medical research (Culcasi et al., 2013).

Polymer Chemistry

In polymer chemistry, (Methoxymethyl)triphenylphosphonium bromide has been utilized in the chemical modification of polymers. A study demonstrates its use in modifying poly(methyl methacrylate) resin for bromination of organic compounds, highlighting its application in creating specialized polymers (Hassanein, Akelah, Selim, & El Hamshary, 1989).

Electrochemical Applications

In the field of electrochemistry, (Methoxymethyl)triphenylphosphonium bromide has been studied for its potential in creating new C-C bonds. The compound has been explored in nickel-catalyzed dehydroxylative cross-coupling processes, demonstrating its versatility in chemical syntheses (Li et al., 2021).

Corrosion Inhibition

This compound has also been investigated for its effectiveness as a corrosion inhibitor. A study examined its role as a green corrosion inhibitor on mild steel in acidic medium, incorporating experimental and theoretical evaluations to understand its protective mechanism (Kumar et al., 2017).

Safety And Hazards

“(Methoxymethyl)triphenylphosphonium bromide” is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

methoxymethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCGROPYCGRERZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378616
Record name (Methoxymethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methoxymethyl)triphenylphosphonium bromide

CAS RN

33670-32-5
Record name (Methoxymethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33670-32-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
S Kumar - The Journal of Organic Chemistry, 1997 - ACS Publications
A new strategy which involves a palladium-catalyzed cross-coupling reaction has been developed for the rapid synthesis of 3-hydroxybenzo[c]phenanthrene (5) and 12-hydroxybenzo[g]…
Number of citations: 57 pubs.acs.org
VH Tran, R Kantharaj, BD Roufogalis, CC Duke - 2006 - Wiley Online Library
A new versatile synthetic route is described for the preparation of capsaicin‐like molecules which contain an α‐hydroxy ketone functional group mimicking the amide functional group in …
C Botteghi, S Paganelli, M Marchetti… - Journal of Molecular …, 1999 - Elsevier
1,1-Bis(p-fluorophenyl)ethene and 3,3-bis(p-fluorophenyl)propene were hydroformylated using rhodium catalysts: whereas, the chemoselectivity of the reaction is rather high for both …
Number of citations: 13 www.sciencedirect.com
VV Sharutin, OK Sharutina, VS Senchurin - Russian Journal of …, 2022 - Springer
… Synthesis of [Ph 3 PCH 2 OMe][PdBr 3 (DMSO)] (II) was carried out using a method similar to that for complex I from methoxymethyl triphenylphosphonium bromide (0.43 g, 1.12 mmol) …
Number of citations: 0 link.springer.com
S Flock, L Skattebøl - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
Starting from the n − 3 polyunsaturated fatty acids icosapentaenoic acid (1, EPA) and docosahexaenoic acid (2, DHA), the syntheses of methyl 2E,4Z,8Z,11Z,14Z,17Z-icosa-2,4,8,11,14,…
Number of citations: 16 pubs.rsc.org
LJ Farmer, L Zhi, S Jeong, WW Lamph… - Bioorganic & medicinal …, 2003 - Elsevier
A series of novel cyclopropanyl methyl hexadienoic acid retinoids was designed and prepared. These compounds exhibited either selective activity as RXR agonists or pan-agonists on …
Number of citations: 27 www.sciencedirect.com
B David, F Schuber - Bioorganic & Medicinal Chemistry Letters, 1996 - Elsevier
Pancreatic Cholesterol Ester Hydrolase, a serine esterase, catalyzes the hydrolysis of cholesteryl esters in the gut. We report the convergent synthesis of α-difluoro-β-trifluoroketo-(5,10,…
Number of citations: 4 www.sciencedirect.com
ZX Yu - chem.pku.edu.cn
Air and moisture sensitive reactions were carried out in oven-dried glassware sealed with rubber septa under a positive pressure of dry argon. Similarly sensitive liquids and solutions …
Number of citations: 2 www.chem.pku.edu.cn
D Brohm, N Philippe, S Metzger… - Journal of the …, 2002 - ACS Publications
… In contrast to the reaction in solution phase, olefination with a mixture of methoxymethyl triphenylphosphonium bromide and sodium amide was only incomplete on the solid phase, as …
Number of citations: 156 pubs.acs.org
S Santra, S Gogoi, B Gopishetty, T Antonio… - …, 2012 - Wiley Online Library
To further explore the basic structural motifs (3S,6S)‐6‐benzhydryl‐N‐benzyltetrahydro‐2H‐pyran‐3‐amine and (2S,4R,5R)‐2‐benzhydryl‐5‐(benzylamino)tetrahydro‐2H‐pyran‐4‐ol, …

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